molecular formula C22H25N7O2 B2831854 5-oxo-1-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide CAS No. 1021228-68-1

5-oxo-1-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide

Cat. No.: B2831854
CAS No.: 1021228-68-1
M. Wt: 419.489
InChI Key: BIKSZPUEBJOBAO-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines several heterocyclic rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through a variety of methods, including catalytic hydrogenation or cyclization reactions under acidic or basic conditions.

    Introduction of Pyrazolo[3,4-d]pyrimidine Moiety: The next step involves the introduction of the pyrazolo[3,4-d]pyrimidine ring. This can be accomplished through a series of condensation reactions, often involving the use of reagents such as hydrazine derivatives and appropriate aldehydes or ketones.

    Final Coupling and Functionalization: The final step involves the coupling of the pyrrolidine and pyrazolo[3,4-d]pyrimidine rings, followed by functionalization to introduce the phenyl and carboxamide groups. This step may involve the use of coupling reagents such as EDCI or DCC and appropriate protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the pyrazolo[3,4-d]pyrimidine moiety, potentially altering its biological activity.

    Substitution: Substitution reactions can be employed to introduce different functional groups onto the phenyl ring or the pyrazolo[3,4-d]pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve the use of halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

5-oxo-1-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-oxo-1-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects.

    Molecular Targets: The compound may interact with enzymes involved in cell signaling pathways, such as kinases and phosphatases.

    Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide: A fluorinated derivative with similar structural features.

    4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one: An intermediate in the synthesis of related compounds.

    Pyrrolone and Pyrrolidinone Derivatives: Compounds with similar heterocyclic structures and biological activities.

Properties

IUPAC Name

5-oxo-1-phenyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O2/c30-19-12-16(14-28(19)17-6-2-1-3-7-17)22(31)23-8-11-29-21-18(13-26-29)20(24-15-25-21)27-9-4-5-10-27/h1-3,6-7,13,15-16H,4-5,8-12,14H2,(H,23,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKSZPUEBJOBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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